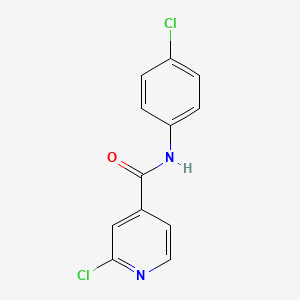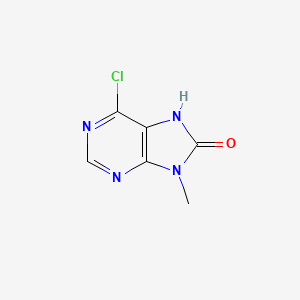
6-Chloro-9-methyl-7H-purin-8(9H)-one
Vue d'ensemble
Description
6-Chloro-9-methyl-7H-purin-8(9H)-one, otherwise known as 6-chloro-9-methyl-xanthine, is a purine derivative synthesized from caffeine. It is a white crystalline solid with a molecular weight of 223.6 g/mol and is soluble in water. 6-Chloro-9-methyl-xanthine has a wide range of applications in scientific research, including its use as a non-selective adenosine receptor agonist and its role in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Tautomerism Studies
Research has demonstrated the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with varying substituents, utilizing 6-chloropurines. These studies highlight significant variations in the amino/imino tautomer ratio, identified through NMR methods, and explore the reactivity towards alkylation, showing preferential N-7- and N6-benzylated products formation, with electronegative substituents at C-2 showing lesser reactivity under similar conditions (Roggen & Gundersen, 2008). Additionally, the synthesis of 9‐[(2‐chloro‐6‐fluorophenyl)methyl]‐9H‐purin-6-amine and related compounds has been reported, emphasizing methods to introduce carbon-14 labels, which are critical for the development of radiopharmaceuticals (Ellsworth, Meriwether, & Mertel, 1989).
Biological Activity
The synthesis and biological evaluation of variously substituted purine derivatives have been explored, with particular focus on 6-substituted purinylcarbonucleosides. These studies aim at understanding the cytostatic activities of these compounds, revealing the potential therapeutic applications of modified purines (Fernández et al., 2002). Furthermore, the antimycobacterial activity of 6-arylpurines has been investigated, indicating specific requirements for the N-9 substituent in active compounds against Mycobacterium tuberculosis, providing insights into the development of new antimicrobial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Novel Synthetic Approaches
Efficient synthetic routes for 6,9-disubstituted purin-8-ones have been developed, showcasing the utility of copper-catalyzed coupling/cyclization reactions. These methodologies facilitate the creation of diverse purine derivatives, highlighting the versatility of purine chemistry in medicinal and synthetic organic chemistry (Zhong & Sun, 2010).
Propriétés
IUPAC Name |
6-chloro-9-methyl-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-5-3(10-6(11)12)4(7)8-2-9-5/h2H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZYRUQLZCSBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





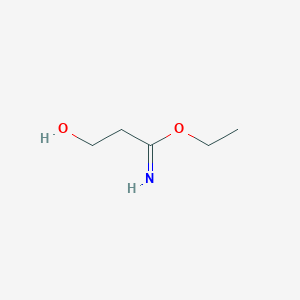
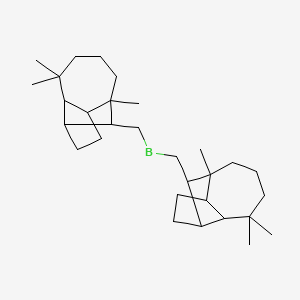
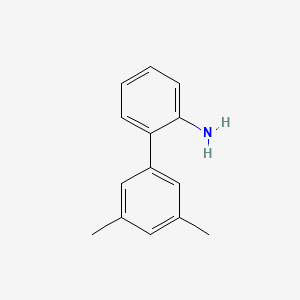
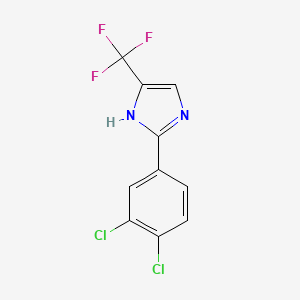


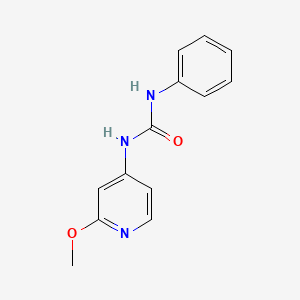
![1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1641172.png)
![10-Methyl-6-aza-spiro[4.5]decan-9-one](/img/structure/B1641175.png)
